molecular formula C7H3ClN2O2 B1632440 3-Chloro-2-nitrobenzonitrile CAS No. 34662-28-7

3-Chloro-2-nitrobenzonitrile

Cat. No.: B1632440
CAS No.: 34662-28-7
M. Wt: 182.56 g/mol
InChI Key: HXBSPURMEQYSSS-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is a solid at room temperature and is used in various chemical synthesis processes.

Scientific Research Applications

3-Chloro-2-nitrobenzonitrile is used in several scientific research applications:

Safety and Hazards

When handling 3-Chloro-2-nitrobenzonitrile, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Mechanism of Action

Target of Action

It’s known that benzonitrile derivatives can form coordination complexes with transition metals , which could potentially interact with various biological targets.

Mode of Action

It’s known that benzylic positions can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Pharmacokinetics

The compound’s log P (skin permeation) is -5.92 cm/s , indicating its ability to cross biological membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-nitrobenzonitrile. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Moreover, the compound’s stability could be influenced by factors such as pH, temperature, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-nitrobenzoyl chloride with an alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . Another method involves the nitration of 3-chlorobenzonitrile using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the chlorination of benzonitrile followed by nitration under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 3-Chloro-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzonitrile: Similar structure but lacks the chlorine atom.

    2-Chloro-5-nitrobenzonitrile: Similar structure but with different positions of the chlorine and nitro groups.

    4-Chloro-2-nitrobenzonitrile: Similar structure but with the chlorine atom at the fourth position.

Uniqueness

3-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3-chloro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBSPURMEQYSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308620
Record name 3-Chloro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34662-28-7
Record name 3-Chloro-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34662-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-2-nitrobenzamide (step 1, 1.2 g, 4.9 mmol) in DMF (8 ml) was added thionyl chloride (2 ml, 24.8 mmol) in DMF (3 ml) dropwise at room temperature. The mixture was stirred at 120° C. for 2.5 h. The mixture was poured into ice-water and extracted with ethyl acetate (200 ml). The organic layer was washed with saturated aqueous NaHCO3 (100 ml), brine (100 ml), then dried (MgSO4), and concentrated. The residue was purified by flash chromatography eluting with hexane/ethyl acetate (3:1/1:2) to give 1 g (quant.) of the title compound as pale yellow solids.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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